
Tert-butyl 4-methylpiperidine-4-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-butyl 4-methylpiperidine-4-carboxylate is a chemical compound with the molecular formula C11H21NO2 . It is used in the field of chemistry as a building block .
Molecular Structure Analysis
The molecular weight of Tert-butyl 4-methylpiperidine-4-carboxylate is 199.29 . The exact molecular structure is not provided in the search results.Physical And Chemical Properties Analysis
Tert-butyl 4-methylpiperidine-4-carboxylate is a liquid at room temperature . It should be stored in a dark place, under an inert atmosphere, and in a freezer under -20°C .Applications De Recherche Scientifique
Synthesis and Chemical Applications
Synthesis of Protein Tyrosine Kinase Inhibitors Tert-butyl 4-methylpiperidine-4-carboxylate serves as an intermediate in the synthesis of novel protein tyrosine kinase Jak3 inhibitors like CP-690550. A proposed method for its synthesis involves several steps including the SN2 substitution, borohydride reduction, oxidation, and acylation, achieving a total yield of 80.2%. This method offers advantages like the availability of raw materials and suitability for industrial scale-up (Chen Xin-zhi, 2011).
Synthesis of Substituted Compounds for Biological Activities Substituted tert-butyl 3-allyl-4-hydroxypiperidine-1-carboxylates were synthesized through reactions with L-selectride and underwent further reactions for the formation of trans isomers, indicating their potential in creating varied biological active structures (V. Boev et al., 2015).
Anticancer Drug Synthesis Tert-butyl 4-formyl-3, 6-dihydropyridine-1(2H)-carboxylate, a variant of tert-butyl 4-methylpiperidine-4-carboxylate, is crucial in synthesizing small molecule anticancer drugs. The synthesis process involved multiple steps with a high total yield of 71.4%, demonstrating the compound's importance in the pharmaceutical industry (Binliang Zhang et al., 2018).
Stereochemistry and Molecular Structure Analysis
Analysis of Molecular Structure and Stereochemistry The study of tert-butyl (6S)-4-hydroxy-6-isobutyl-2-oxo-1,2,5,6-tetrahydropyridine-1-carboxylate and its derivatives revealed significant insights into their molecular structure and stereochemistry. X-ray studies and NMR chemical shifts calculations were used to determine the stereochemistry of their oxidation products, showcasing the compound's relevance in detailed molecular studies (M. Buděšínský et al., 2014).
Chemical Reactions and Synthesis Pathways
Vinylfluoro Group as an Acetonyl Cation Equivalent The vinylfluoro group in tert-butyl (2S,5S)-2-tert-butyl-5-(2-fluoroallyl)-3-methyl-4-oxoimidazolidine-1-carboxylate showcased a unique reaction pathway, differentiating it from vinylchloro and vinylbromo groups. This property was utilized in further synthesizing pipecolic acid derivatives, highlighting the compound's potential in creating specialized chemical structures (N. Purkayastha et al., 2010).
Computational Analysis and Theoretical Studies
Theoretical Studies on Green Solvents Computational calculations on tert-butyl 4-formylpiperidine-1-carboxylate revealed the significant effect of green solvents on the compound's electronic properties and reactivity. Studies included geometrical parameters, vibrational analysis, and NLO properties, indicating the compound's adaptability and reactivity in different solvent environments (M. Vimala et al., 2021).
Safety and Hazards
This compound is considered hazardous. It may cause skin irritation (H315), serious eye irritation (H318), and may be harmful if inhaled (H335) . Safety precautions include avoiding ingestion and inhalation, keeping away from heat/sparks/open flames/hot surfaces, and wearing personal protective equipment .
Propriétés
IUPAC Name |
tert-butyl 4-methylpiperidine-4-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO2/c1-10(2,3)14-9(13)11(4)5-7-12-8-6-11/h12H,5-8H2,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCYTVQCCTFSJQX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCNCC1)C(=O)OC(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 4-methylpiperidine-4-carboxylate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[3-(Pyridin-4-yloxymethyl)piperidin-1-yl]pyrazine-2-carbonitrile](/img/structure/B2416537.png)
![4-[bis(2-cyanoethyl)sulfamoyl]-N-[4-(4-propan-2-ylphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2416539.png)
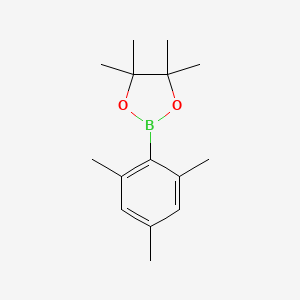
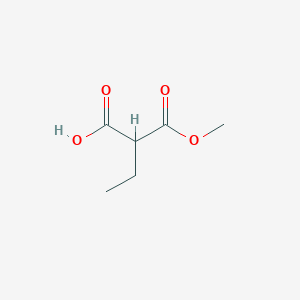
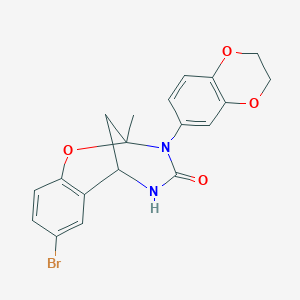

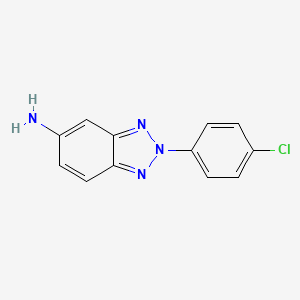
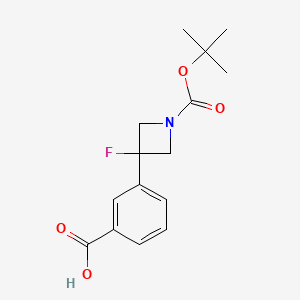



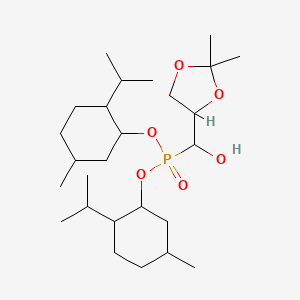
![(Z)-2-((6-bromo-4H-benzo[d][1,3]dioxin-8-yl)methylene)-6-hydroxy-7-(pyrrolidin-1-ylmethyl)benzofuran-3(2H)-one](/img/structure/B2416556.png)
